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molecular formula C11H12O4 B103863 Ethyl 1,4-benzodioxan-2-carboxylate CAS No. 4739-94-0

Ethyl 1,4-benzodioxan-2-carboxylate

Cat. No. B103863
M. Wt: 208.21 g/mol
InChI Key: DDIGEMWIKJMEIU-UHFFFAOYSA-N
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Patent
US06602903B2

Procedure details

26 g (100 mmol) of ethyl 2,3-dibromopropionate and 36.4 g (264 mmol) of anhydrous potassium carbonate are added to 40 g (181 mmol) of catechol dissolved in 200 ml of anhydrous acetone. The operation is repeated 4 times within one hour; the reaction mixture is then heated to boiling. After 18 hours at reflux under argon, the mixture is cooled and then filtered over Celite. After concentration of the filtrate in vacuo, the residue is hydrolysed and then the aqueous phase is extracted with ether. The organic phase is dried over magnesium sulphate and then concentrated in vacuo. The title ester is obtained pure by distillation under reduced pressure (15 mm Hg; b.p.=155° C.).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:8]Br)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])[O-].[K+].[K+].[C:16]1([C:18](=[CH:20][CH:21]=[CH:22][CH:23]=1)[OH:19])[OH:17]>CC(C)=O>[O:17]1[C:16]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[O:19][CH2:8][CH:2]1[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Name
Quantity
36.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then heated to boiling
TEMPERATURE
Type
TEMPERATURE
Details
After 18 hours at reflux under argon
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered over Celite
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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